molecular formula C16H17NO5 B4982324 1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene CAS No. 5623-31-4

1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene

Cat. No.: B4982324
CAS No.: 5623-31-4
M. Wt: 303.31 g/mol
InChI Key: UMYBGMSSAOITHF-UHFFFAOYSA-N
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Description

1-Methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene is an organic compound with the molecular formula C16H17NO5 It is characterized by the presence of a methoxy group, a nitrophenoxy group, and a propoxy linkage on a benzene ring

Properties

IUPAC Name

1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-20-15-4-2-5-16(12-15)22-11-3-10-21-14-8-6-13(7-9-14)17(18)19/h2,4-9,12H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYBGMSSAOITHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367297
Record name 1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-31-4
Record name 1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Etherification: The formation of an ether bond between the nitrophenol and a propyl bromide derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The ether bonds can be cleaved under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Reduction of the nitro group: Produces 1-methoxy-3-[3-(4-aminophenoxy)propoxy]benzene.

    Substitution of the methoxy group: Produces derivatives with different functional groups on the benzene ring.

    Hydrolysis: Produces phenolic and alcohol derivatives.

Scientific Research Applications

1-Methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene exerts its effects depends on its interactions with molecular targets. The nitro group can participate in redox reactions, while the methoxy and propoxy groups can influence the compound’s solubility and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Methoxy-4-[3-(4-nitrophenoxy)propoxy]benzene
  • 1-Methoxy-3-[3-(3-nitrophenoxy)propoxy]benzene
  • 1-Methoxy-3-[3-(4-aminophenoxy)propoxy]benzene

Uniqueness: 1-Methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene is unique due to the specific positioning of the methoxy, nitrophenoxy, and propoxy groups on the benzene ring. This unique arrangement can lead to distinct chemical and biological properties compared to its analogs.

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